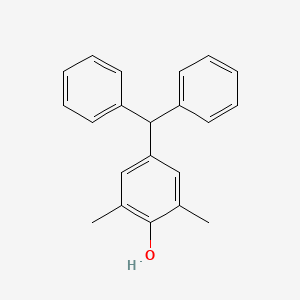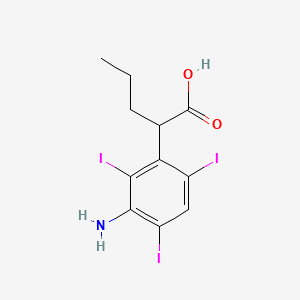![molecular formula C18H14N2O B14718959 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine CAS No. 13906-24-6](/img/structure/B14718959.png)
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a pyran ring, and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intra-molecular Pinner–Dimroth rearrangement .
Industrial Production Methods
the use of microwave dielectric heating and solvent-free conditions has been reported to be efficient for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Chromene: Another class of compounds with a similar fused ring system.
5H-Chromeno[2,3-d]pyrimidine: Compounds with similar biological activities and structural features.
Uniqueness
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl and phenyl groups at specific positions on the chromeno-pyrimidine ring system enhances its lipophilicity and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
13906-24-6 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-methyl-4-phenyl-5H-chromeno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H14N2O/c1-12-19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)21-18(15)20-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
XMEMGTUUJSPVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2CC3=CC=CC=C3OC2=N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


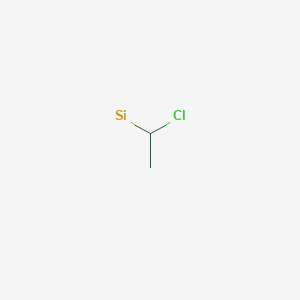
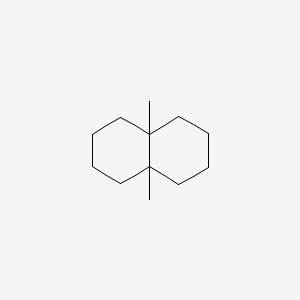
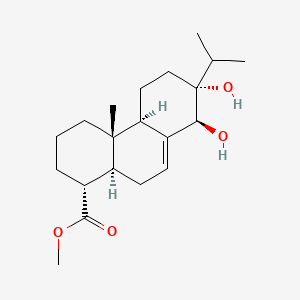

![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
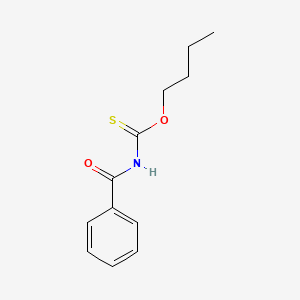
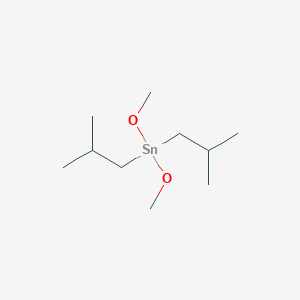
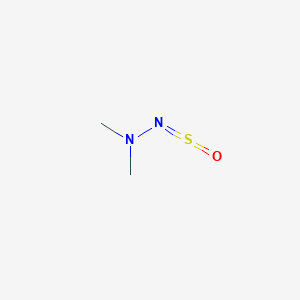

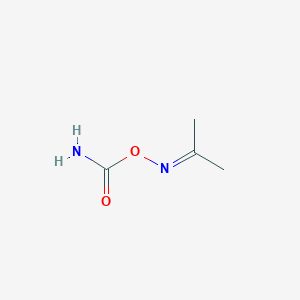
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
